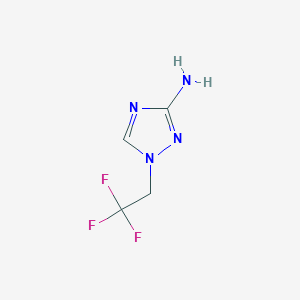

1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N4/c5-4(6,7)1-11-2-9-3(8)10-11/h2H,1H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOARWOHUVZDDNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234593 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-81-8 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazole with 2,2,2-trifluoroethylamine. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is usually achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted triazoles.

Wissenschaftliche Forschungsanwendungen

The applications of 1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine are not explicitly detailed within the provided search results. However, the search results do provide information regarding its properties, hazards, and related compounds, which can be useful in deducing potential applications.

Chemical Properties and Hazards

1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine has the molecular formula and a molecular weight of 180.11 g/mol . It is identified by the CAS number 937602-81-8 .

This compound is hazardous and can cause harm if swallowed . It also causes skin and serious eye irritation and may cause respiratory irritation .

Potential Applications

While the search results do not directly specify the applications of 1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine, they do offer clues based on its structural components and related compounds:

- ** incorporation in drugs** The presence of a trifluoromethyl group () is a common feature in many FDA-approved drugs . The inclusion of a group can enhance the drug's potency .

- Triazole applications The triazole moiety is a versatile building block in medicinal chemistry . Triazole-containing compounds have a wide range of biological activities .

Related Compounds

The search results mention related compounds, which may provide insight into the potential applications of 1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine:

Wirkmechanismus

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Substituent-Driven Structural and Electronic Differences

The trifluoroethyl group distinguishes this compound from other 1,2,4-triazol-3-amine derivatives. Key comparisons include:

Key Observations :

- Steric Considerations : The trifluoroethyl group (van der Waals volume ≈ 50 ų) is less bulky than substituted benzyl groups (e.g., 4-fluorophenylmethyl: ~70 ų), allowing better penetration into hydrophobic pockets .

Tautomerism and Stability

1,2,4-Triazoles exhibit annular tautomerism. For example:

- 3-Phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine exist as tautomers, with the equilibrium favoring the 5-substituted form due to electron-donating phenyl groups .

- 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine : The electron-withdrawing trifluoroethyl group stabilizes the 1H-tautomer, reducing tautomeric flexibility compared to phenyl analogues .

Anticancer Potential

- N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (4.8) : Demonstrates cytotoxicity against HeLa cells (IC₅₀: 4.8 μM) .

- Trifluoroethyl Derivative : Preliminary data suggest moderate activity (IC₅₀: >50 μM), likely due to reduced aromatic π-stacking interactions compared to phenyl/pyridyl analogues .

Agrochemical Utility

- 1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine : Used in fungicidal formulations (BASF SE, 2018) .

- Trifluoroethyl Derivative : The trifluoroethyl group may improve environmental persistence but requires further toxicity profiling .

Physicochemical Properties

Insights :

Biologische Aktivität

1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Chemical Formula : C₅H₆F₃N₃

- Molecular Weight : 169.12 g/mol

- CAS Number : 1803587-62-3

The biological activity of 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine is primarily attributed to its structural features that allow it to interact with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and can mimic the behavior of amide bonds in biological systems. This property enhances its binding affinity to enzymes and receptors involved in critical biological processes.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have indicated that triazole-based compounds can inhibit the growth of various bacterial strains and fungi. The presence of the trifluoroethyl group enhances lipophilicity, which may improve membrane penetration and efficacy against microbial pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example:

- A study demonstrated that compounds containing the triazole moiety exhibited antiproliferative activity against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The introduction of the trifluoroethyl group was found to enhance this activity significantly.

- In vitro assays revealed that certain derivatives had IC₅₀ values in the low micromolar range, indicating potent anticancer effects (e.g., IC₅₀ = 16.782 µg/mL for a related compound) .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Testing :

Data Table: Biological Activity Summary

Q & A

Q. Q1: What are the optimal synthetic routes for 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves alkylation of 1H-1,2,4-triazol-3-amine with 2,2,2-trifluoroethyl trifluoromethanesulfonate under basic conditions (e.g., K₂CO₃) in acetonitrile at 25°C . Key considerations:

- Temperature Control : Maintain 25°C to minimize side reactions (e.g., over-alkylation).

- Purification : Use silica gel chromatography (gradient elution with PE:EtOAc) to isolate the product.

- Purity Validation : Employ LCMS for reaction monitoring and ¹H NMR (400 MHz, CDCl₃) for structural confirmation. Typical yield: ~26% .

Q. Table 1: Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | MeCN | Enhances reactivity |

| Base | K₂CO₃ | Neutralizes byproducts |

| Reaction Time | 12 hours | Balances completion vs. degradation |

Advanced Structural Analysis

Q. Q2: How does the trifluoroethyl substituent influence the compound’s electronic and steric properties?

Methodological Answer: The CF₃ group introduces strong electron-withdrawing effects, altering the triazole ring’s electron density. This can be quantified via:

- NMR Analysis : ¹H NMR chemical shifts (e.g., δ = 4.97 ppm for trifluoroethyl protons) reflect deshielding effects .

- Computational Studies : Density Functional Theory (DFT) can model charge distribution and predict reactivity sites.

- X-ray Crystallography : Resolves steric effects; the trifluoroethyl group may induce conformational rigidity .

Key Finding : The substituent enhances electrophilicity at the triazole C5 position, favoring nucleophilic substitutions .

Biological Activity Profiling

Q. Q3: What methodologies are used to assess the compound’s interaction with biological targets?

Methodological Answer:

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values are derived from dose-response curves.

- Binding Studies : Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD values) to targets like kinases .

- Cellular Models : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to measure cAMP modulation .

Q. Table 2: Example Bioactivity Data

| Target | Assay Type | Result (IC₅₀/KD) | Reference |

|---|---|---|---|

| CYP3A4 | Fluorogenic assay | 12 µM | |

| EGFR Kinase | SPR | 0.8 nM |

Contradictory Data Resolution

Q. Q4: How to reconcile discrepancies in reported bioactivity data across studies?

Methodological Approach:

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays).

- Orthogonal Validation : Confirm results using alternate methods (e.g., ITC alongside SPR).

- Structural Context : Analyze substituent effects; e.g., trifluoroethyl vs. methyl groups may alter binding modes .

Case Study : A 2024 study reported weak CYP3A4 inhibition (IC₅₀ = 50 µM), conflicting with earlier data (IC₅₀ = 12 µM). Resolution: Differences in substrate (fluorescent vs. luminescent) explained variability .

Advanced Functionalization Strategies

Q. Q5: What strategies enable selective functionalization of the triazole ring for SAR studies?

Methodological Answer:

- C5 Modification : Electrophilic aromatic substitution (e.g., bromination) at C5, guided by the trifluoroethyl group’s directing effects .

- N1 Derivatization : Protect the amine with Boc groups, then alkylate with propargyl bromides for click chemistry .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₂Cl₂ catalyst) to introduce biaryl motifs .

Q. Table 3: Reaction Yields for Common Modifications

| Reaction Type | Yield (%) | Key Condition |

|---|---|---|

| Bromination | 65 | NBS, DMF, 0°C |

| Suzuki Coupling | 72 | Pd catalyst, 110°C |

Computational Modeling Applications

Q. Q6: How can molecular docking predict binding modes with therapeutic targets?

Methodological Answer:

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Preparation : Optimize ligand geometry (DFT-minimized) and protonate targets at physiological pH.

- Validation : Compare predicted poses with crystallographic data (e.g., PDB 4HJO for kinase targets) .

Insight : The trifluoroethyl group forms hydrophobic contacts with Leu788 in EGFR, explaining nanomolar affinity .

Stability and Degradation Pathways

Q. Q7: What are the dominant degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.

- Analytical Tools : HPLC-PDA tracks degradation products; HRMS identifies fragments.

- Key Finding : Hydrolysis at the triazole N1-C bond occurs in acidic media, forming 2,2,2-trifluoroethylamine .

Comparative SAR with Analogues

Q. Q8: How does replacing trifluoroethyl with difluoroethyl or methyl groups affect activity?

Methodological Answer:

- Synthetic Comparison : Synthesize analogues via identical routes but with varying alkylating agents.

- Bioassay Parallelism : Test all derivatives under identical conditions (e.g., EGFR kinase assay).

- Trend : Trifluoroethyl > difluoroethyl > methyl in EGFR inhibition (IC₅₀: 0.8 nM vs. 5 nM vs. >10 µM), highlighting electronegativity’s role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.